molecular formula C22H18FN3O4S B2690492 N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868678-59-5

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2690492
CAS No.: 868678-59-5
M. Wt: 439.46
InChI Key: BLQAYUPSLGLBDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2-dihydropyridine core substituted with a 4-fluorophenylmethoxy group at position 1 and a benzothiazole-2-yl carboxamide group at position 2. The dihydropyridine scaffold is known for its conformational flexibility, which is critical for binding to enzymes or receptors such as kinases or calcium channels .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O4S/c1-2-29-16-9-10-18-19(12-16)31-22(24-18)25-20(27)17-4-3-11-26(21(17)28)30-13-14-5-7-15(23)8-6-14/h3-12H,2,13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQAYUPSLGLBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CN(C3=O)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 6-ethoxy-1,3-benzothiazole and 4-fluorobenzyl alcohol. The synthesis could involve the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl alcohol and an appropriate leaving group.

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be formed through a Hantzsch reaction, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole or fluorophenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Structural Characteristics

The compound has a complex structure that includes a benzothiazole moiety and a dihydropyridine framework. Its molecular formula is C19H20N2O3SC_{19}H_{20}N_2O_3S, with a molecular weight of approximately 340.44 g/mol. The presence of the ethoxy and fluorophenyl groups contributes to its unique properties, which are essential for biological activity.

Physical Properties

The compound is characterized by specific physical properties that influence its solubility and reactivity. These include:

  • Melting Point : Not extensively documented but typically falls within the range for similar compounds.
  • Solubility : Soluble in organic solvents, which is advantageous for pharmaceutical formulations.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Benzothiazole derivatives have been explored for their anticancer potential. The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further development in cancer therapeutics. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines .

Cholinesterase Inhibition

The compound has shown promise as a cholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Inhibitors of this enzyme can enhance cholinergic transmission, potentially improving cognitive function . The specific activity against butyrylcholinesterase has been noted, indicating selective inhibition that could be beneficial in therapeutic contexts .

Antioxidant Activity

Research has highlighted the antioxidant properties of benzothiazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . This property suggests potential applications in formulations aimed at preventing oxidative damage.

Synthetic Strategies

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves multi-step reactions typically starting from readily available precursors. Common methods include:

  • Condensation Reactions : Combining benzothiazole derivatives with dihydropyridine precursors.
  • Functional Group Modifications : Introducing substituents such as ethoxy and fluorophenyl groups through electrophilic aromatic substitution or nucleophilic addition reactions.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

  • A study reported the synthesis of thiazolopyridine derivatives showing significant biological activities including anti-hypertensive and anti-cancer effects .
  • Another investigation focused on the structure–activity relationship (SAR) of benzothiazole derivatives, identifying key functional groups responsible for enhanced biological activity .

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects through:

    Inhibition of Enzymes: Binding to the active site of an enzyme and inhibiting its activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Benzothiazole-Based Analogs

Key Compounds :

  • N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (Patent EP3348550A1)
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide (CID 832674-14-3)
Property Target Compound N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide CID 832674-14-3
Core Structure 1,2-dihydropyridine + benzothiazole Benzothiazole + phenylacetamide Benzothiazole + benzamide
Substituents 6-ethoxy (Bz), 4-fluorophenylmethoxy (DHP) 6-CF₃ (Bz), phenylacetamide 6-ethoxy (Bz), tetrafluoropropoxy (Bz)
Molecular Weight ~443.45 g/mol (estimated) ~354.33 g/mol ~485.39 g/mol
Key Functional Groups Fluorophenylmethoxy, ethoxy Trifluoromethyl, phenylacetamide Tetrafluoropropoxy, ethoxy

Analysis :

  • The trifluoromethyl group in the patent compound increases metabolic stability compared to the ethoxy group in the target compound but may reduce solubility .
  • CID 832674-14-3 replaces the dihydropyridine core with a benzamide linkage, which likely reduces conformational flexibility and alters binding kinetics .

Dihydropyridine Derivatives

Key Compounds :

  • AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
  • AZ257: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Property Target Compound AZ331 AZ257
Core Structure 1,2-dihydropyridine 1,4-dihydropyridine 1,4-dihydropyridine
Substituents Benzothiazole-2-yl, fluorophenylmethoxy Furyl, thioether-linked 4-methoxyphenyl Furyl, thioether-linked 4-bromophenyl
Electron Effects Electron-withdrawing (F, ethoxy) Electron-donating (methoxy) Electron-withdrawing (Br)
Potential Applications Kinase inhibition (inferred) Calcium channel modulation (inferred) Calcium channel modulation (inferred)

Analysis :

  • The target compound’s fluorophenylmethoxy group provides stronger electron-withdrawing effects compared to AZ331’s methoxy substituents, which may enhance binding to kinases over calcium channels .

Heterocyclic Carboxamide Analogs

Key Compounds :

  • 7-chloro-3-methyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide (CID 931618-00-7)
  • 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4-phenylquinoline-3-carboxamide (CID 1171919-80-4)
Property Target Compound CID 931618-00-7 CID 1171919-80-4
Core Heterocycle Dihydropyridine + benzothiazole Benzofuran + pyridine Quinoline + oxazole
Substituents Ethoxy, fluorophenylmethoxy Chloro, methyl Methyl, phenyl, oxazole
Solubility Moderate (ethoxy enhances lipophilicity) Low (chloro reduces solubility) Low (quinoline core hydrophobic)

Analysis :

  • The target compound’s dihydropyridine-benzothiazole hybrid offers a balance between rigidity (benzothiazole) and flexibility (dihydropyridine), unlike the rigid quinoline or benzofuran cores in other analogs .
  • Chloro and methyl groups in CID 931618-00-7 may improve target affinity but limit solubility, a trade-off avoided in the target compound due to its ethoxy group .

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure incorporates several functional groups that contribute to its biological activity. Its molecular formula is C18H18F1N3O3SC_{18}H_{18}F_{1}N_{3}O_{3}S, and it has a molecular weight of approximately 367.4 g/mol. The presence of the benzothiazole moiety is significant as it is known for its diverse biological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various signaling pathways. For instance, benzothiazole derivatives are known to interact with enzymes related to cancer cell proliferation and inflammation .
  • Receptor Modulation : It is hypothesized that the compound can modulate receptor activity, potentially affecting pathways involved in cell growth and survival. This modulation can lead to anti-cancer effects by inhibiting tumor growth .
  • Chemical Interactions : The ethoxy group and the methoxyphenyl moiety may facilitate interactions with hydrophobic pockets in proteins, enhancing the binding affinity of the compound to its targets .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties:

  • Inhibition of Cell Proliferation : Studies have shown that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Targeted Therapy : The compound has been evaluated for its potential as a targeted therapy against specific cancer types, particularly those resistant to conventional treatments. For example, dual inhibitors targeting both EGFR and c-Met pathways have shown promising results in preclinical studies .

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting antimicrobial activity:

  • Bacterial Inhibition : Benzothiazole derivatives have been reported to possess antibacterial properties, potentially through the inhibition of bacterial enzymes or interference with cellular processes.

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
AnticancerVarious cancer cell linesInhibition of proliferation
AntimicrobialBacterial strainsBacterial growth inhibition
Enzyme InhibitionSpecific kinases (e.g., EGFR)Reduced enzymatic activity

Notable Research Findings

  • A study demonstrated that compounds with similar structures effectively inhibited EGFR and c-Met kinases in nanomolar concentrations, suggesting that this compound could be a valuable lead compound for developing targeted cancer therapies .
  • Another investigation highlighted the compound's potential in modulating inflammatory responses through its interaction with specific signaling pathways, indicating broader therapeutic applications beyond oncology.

Q & A

Q. What are the foundational synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including:

  • Benzothiazole ring formation : Cyclization of 2-aminothiophenol with ethoxy-substituted aldehydes under oxidative conditions .
  • Dihydropyridine core construction : Condensation of β-keto esters with appropriate amines, followed by oxidation to stabilize the dihydropyridine ring .
  • Coupling reactions : Amide bond formation between the benzothiazole amine and the dihydropyridine carboxylic acid derivative using coupling agents like EDC/HOBt . Key intermediates include 2-amino-6-ethoxybenzothiazole and 1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and regiochemistry (e.g., distinguishing ethoxy vs. methoxy groups) .
  • Chromatography : HPLC or UPLC with UV detection to assess purity (>95% by area normalization) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]+^+ at m/z 468.1124) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance coupling efficiency, while ethanol/water mixtures improve cyclization yields .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during amide coupling, whereas higher temperatures (80–100°C) accelerate cyclization .
  • Catalyst screening : Use of Pd/C or copper iodide for cross-coupling steps to reduce reaction time . Example: A 15% yield increase was reported by switching from THF to DMF in benzothiazole-amide coupling .

Q. How can contradictions in biological activity data (e.g., inconsistent IC50_{50} values) be resolved?

  • Assay standardization : Use internal controls (e.g., doxorubicin for cytotoxicity assays) to normalize inter-lab variability .
  • Structure-activity relationship (SAR) studies : Compare analogues (e.g., 4-fluorophenyl vs. 4-chlorophenyl substituents) to identify critical pharmacophores .
  • Target engagement validation : Employ SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to hypothesized targets (e.g., kinase enzymes) .

Q. What strategies address discrepancies in spectral data interpretation (e.g., overlapping NMR signals)?

  • 2D NMR techniques : HSQC and HMBC to resolve overlapping 1H^1H signals (e.g., dihydropyridine C=O vs. benzothiazole C=N) .
  • Isotopic labeling : Synthesize 13C^{13}C-labeled analogues to trace carbon connectivity in complex regions .
  • Computational modeling : DFT-based NMR chemical shift predictions (e.g., using Gaussian 16) to validate assignments .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s metabolic stability?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
  • Metabolite identification : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • CYP inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms to assess drug-drug interaction risks .

Q. What computational approaches are effective for predicting this compound’s binding mode to biological targets?

  • Molecular docking : AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability and identify key residues (e.g., hinge-region hydrogen bonds) .
  • Free-energy calculations : MM/PBSA or FEP+ to estimate binding affinity (ΔG) and prioritize analogues .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility profile?

  • Buffer optimization : Test solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to account for pH-dependent ionization .
  • Co-solvent screening : Use DMSO/PEG 400 mixtures to enhance aqueous solubility for in vivo studies .
  • Solid-state analysis : Powder XRD to detect polymorphic forms with differing solubility .

Q. What experimental controls are essential when assessing off-target effects in cellular assays?

  • Negative controls : Include vehicle-only (DMSO) and non-targeting siRNA treatments .
  • Orthogonal assays : Combine Western blot (target protein knockdown) with RNA-seq to confirm specificity .
  • Counter-screening : Test against unrelated targets (e.g., GPCRs) to rule out pan-assay interference .

Advanced Synthesis Challenges

Q. How can regioselectivity issues in the dihydropyridine ring functionalization be mitigated?

  • Directing group strategy : Introduce transient protecting groups (e.g., Boc) to steer electrophilic substitution .
  • Metal-mediated catalysis : Use Pd(0) catalysts for C–H activation at the 4-position of the dihydropyridine ring .
  • Microwave-assisted synthesis : Enhance reaction homogeneity and reduce side-product formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.